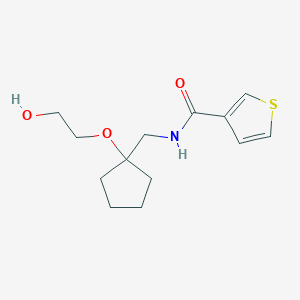
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . For example, the synthesis of thiadiazole-triazole analogs hybridized with thiophene is based on heterocyclization of a key compound in the presence of different thiocarbamoyl reagents .Molecular Structure Analysis
The molecular structure of thiophene derivatives can be analyzed using methods such as DFT/B3LYP molecular modeling methodology . This analysis often includes the calculation of HOMO–LUMO energies and Fukui’s indices .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can be analyzed using various techniques. For example, the HOMO–LUMO energies and Fukui’s indices can be established by applying the DFT/B3LYP molecular modeling methodology .科学的研究の応用
Antibacterial and Antifungal Applications
Thiophene derivatives have been synthesized and tested for their antibacterial and antifungal activities. A study by Altundas et al. (2010) synthesized novel cycloalkylthiophene-Schiff bases and their metal complexes, which exhibited antibacterial activity against various pathogenic strains and antifungal activity against Candida albicans, indicating their potential as antimicrobial agents (Altundas, Sarı, Çolak, & Öğütcü, 2010).
Antioxidant Properties
Thiophene derivatives have also been explored for their antioxidant properties. The study on quantum-chemical calculations of 1-(carboxy)-1-(N-methylamide)-2-(3',5'-di-tert-butyl)-4-hydroxyphenyl)-propionates by Volod’kin et al. (2013) demonstrated the potential of these compounds to act as antioxidants in a biological environment, indicating their utility in mitigating oxidative stress (Volod’kin, Zaikov, Burlakova, & Lomakin, 2013).
Molecular Docking Studies
Molecular docking studies have been used to explore the potential of thiophene derivatives as inhibitors for various biological targets. For instance, Kausar et al. (2021) designed, synthesized, and evaluated thiophene-2-carboxamide Schiff base derivatives as inhibitors for acetylcholinesterase and butyrylcholinesterase, showcasing their potential in treating diseases related to enzyme dysfunction (Kausar, Murtaza, Arshad, Munir, Saleem, Rafique, & Tawab, 2021).
Photostabilizers for PVC
Thiophene derivatives have been synthesized and evaluated as photostabilizers for rigid poly(vinyl chloride) (PVC), indicating their application in enhancing the durability of PVC materials against UV-induced degradation. Balakit et al. (2015) synthesized new thiophene derivatives that effectively reduced the level of photodegradation in PVC films (Balakit, Ahmed, El‐Hiti, Smith, & Yousif, 2015).
作用機序
将来の方向性
Thiophene-based analogs have been the subject of increasing interest among scientists due to their potential as biologically active compounds . Future research may focus on improving the synthesis methods, exploring new biological activities, and developing advanced compounds with a variety of biological effects .
特性
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c15-6-7-17-13(4-1-2-5-13)10-14-12(16)11-3-8-18-9-11/h3,8-9,15H,1-2,4-7,10H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBGQZLGJPAXEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CSC=C2)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
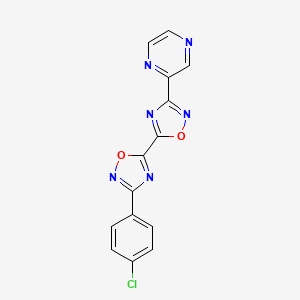
![2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2892454.png)
![3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2892456.png)
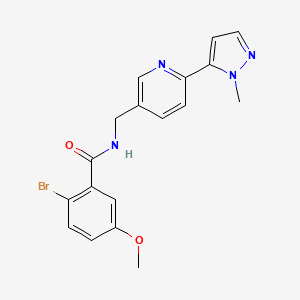
![2-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2892458.png)
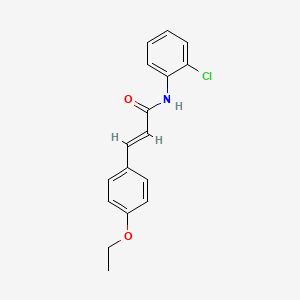
![1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone](/img/structure/B2892466.png)
![1-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2892468.png)
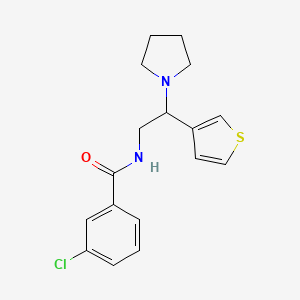
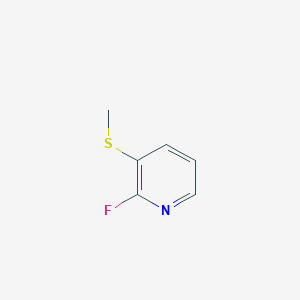
![2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2892473.png)
![(E)-4-(((4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)imino)methyl)phenyl nicotinate](/img/structure/B2892474.png)
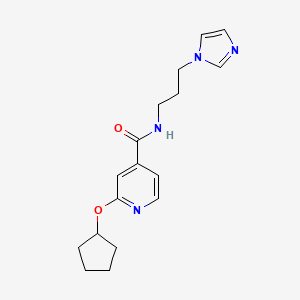
![N-(2H-1,3-benzodioxol-5-yl)-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2892476.png)
